N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride
Overview
Description
“N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride” is a complex organic compound. The “N-(2-ethoxyethyl)” part suggests an ethoxyethyl group attached to a nitrogen atom. “2,3-dihydro-1H-inden-1-amine” suggests an indene structure (a fused cyclopentene and benzene ring) with an amine group at the 1 position, and the “2,3-dihydro” part indicates that the compound is a partially hydrogenated derivative of indene .
Molecular Structure Analysis
The molecular structure would likely feature a fused ring system from the indene, with an amine group (-NH2) attached at the 1 position of the ring. The nitrogen of this amine group would also be bonded to an ethoxyethyl group (-C2H5OC2H4-). The entire molecule would be in the form of a hydrochloride salt, indicating an additional HCl component .Chemical Reactions Analysis
The reactivity of this compound would depend on the presence of the functional groups. The amine could participate in reactions typical of amines, such as acid-base reactions or reactions with electrophiles. The aromatic ring could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
Predicting the physical and chemical properties of a compound requires detailed knowledge of its structure and the nature of its constituent atoms and bonds. Some general predictions can be made based on the functional groups present. For example, the presence of an amine group might confer basic properties, and the compound is likely to be polar due to the presence of polar bonds .Mechanism of Action
Safety and Hazards
Future Directions
The potential applications and future directions for this compound would depend on its properties and reactivity. If it exhibits interesting biological activity, it could be studied further for potential medicinal applications. Alternatively, if it has unique physical or chemical properties, it could find use in material science or other areas of chemistry .
Properties
IUPAC Name |
N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-15-10-9-14-13-8-7-11-5-3-4-6-12(11)13;/h3-6,13-14H,2,7-10H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHFAVHBLUVYOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC1CCC2=CC=CC=C12.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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